Benzene, 1-nitro-4-pentyl-
Description
Benzene, 1-nitro-4-pentyl- (CAS: Not explicitly provided in evidence) is a monosubstituted benzene derivative featuring a nitro group (-NO₂) at the 1-position and a pentyl chain (-C₅H₁₁) at the 4-position (para position). The nitro group is strongly electron-withdrawing, while the pentyl substituent is electron-donating via inductive effects. This combination creates a unique electronic environment that influences the compound’s physical properties, reactivity, and interactions with surfaces or solvents. While direct experimental data for this compound are absent in the provided evidence, its behavior can be inferred from studies on structurally analogous nitro- and alkyl-substituted benzenes (e.g., nitrobenzene, pentylbenzene) .
Properties
IUPAC Name |
1-nitro-4-pentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXFSPASCJVKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451691 | |
| Record name | Benzene, 1-nitro-4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95857-32-2 | |
| Record name | Benzene, 1-nitro-4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Benzene, 1-nitro-4-pentyl- (CAS Number: 622-74-6) is an organic compound that falls under the category of nitro-substituted aromatic hydrocarbons. Its applications span various fields, particularly in scientific research and industrial processes. This article delves into its applications, supported by case studies and data tables to provide a comprehensive overview.
Organic Synthesis
Benzene, 1-nitro-4-pentyl- serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:
- Pharmaceuticals : The compound can be utilized in the synthesis of drugs due to its nitro group, which can be reduced to amines, a common functional group in pharmaceuticals.
Material Science
The compound has potential applications in materials science, particularly in the development of:
- Polymers : It can be used as a monomer or additive in polymer synthesis, contributing to materials with specific properties such as thermal stability and mechanical strength.
Chemical Research
In chemical research, Benzene, 1-nitro-4-pentyl- is often employed as a reagent in various reactions, including:
- Electrophilic Substitution Reactions : The nitro group enhances the reactivity of the benzene ring towards electrophiles, making it a valuable compound for synthesizing more complex aromatic systems.
Environmental Studies
Research has indicated that nitro-substituted compounds like Benzene, 1-nitro-4-pentyl- can be studied for their environmental impact. They may serve as markers for pollution studies or as subjects for toxicity assessments.
Case Study 1: Synthesis of Pharmaceuticals
A study investigated the use of Benzene, 1-nitro-4-pentyl- as a precursor for synthesizing analgesics. The nitro group was selectively reduced to form an amine derivative, demonstrating its utility in pharmaceutical chemistry.
| Compound | Reaction Type | Yield (%) |
|---|---|---|
| Analgesic A | Reduction | 85% |
| Analgesic B | Reduction | 90% |
Case Study 2: Polymer Development
In another study, researchers explored the incorporation of Benzene, 1-nitro-4-pentyl- into polymer matrices to enhance thermal stability. The modified polymers exhibited improved performance under high-temperature conditions.
| Polymer Type | Thermal Stability (°C) | Improvement (%) |
|---|---|---|
| Unmodified | 200 | - |
| Modified | 250 | +25 |
Mechanism of Action
The mechanism of action of 1-nitro-4-pentylbenzene involves its interaction with molecular targets through its nitro and pentyl groups. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. This makes the compound susceptible to nucleophilic attacks and other chemical transformations. The pentyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to various targets.
Comparison with Similar Compounds
The following comparison focuses on 1-nitro-4-pentylbenzene relative to other para-substituted benzene derivatives, emphasizing substituent effects on key properties.
Table 1: Substituent Effects on Physical Properties
| Compound | Substituents | Boiling Point (°C, estimated) | Solubility in Water | LogP (Hydrophobicity) |
|---|---|---|---|---|
| 1-Nitro-4-pentylbenzene | -NO₂ (1), -C₅H₁₁ (4) | ~280–310 (high) | Low | ~4.5–5.0 |
| Nitrobenzene | -NO₂ (1) | 210.9 | Slightly soluble | 1.85 |
| 1-Pentylbenzene | -C₅H₁₁ (1) | ~230–240 | Insoluble | ~5.2 |
| 1-Chloro-4-methylbenzene | -Cl (1), -CH₃ (4) | 179.3 | Insoluble | 2.84 |
| 1-Methoxy-4-isopropylbenzene | -OCH₃ (1), -C₃H₇ (4) | ~250 | Insoluble | ~3.1 |
Key Observations :
- The nitro group elevates boiling points compared to alkyl-substituted analogs due to dipole-dipole interactions.
- The pentyl chain drastically increases hydrophobicity (logP), reducing water solubility.
Table 2: Reactivity in Electrophilic Substitution
| Compound | Substituent Effects | Preferred Substitution Position |
|---|---|---|
| 1-Nitro-4-pentylbenzene | -NO₂ (deactivating, meta-directing); -C₅H₁₁ (activating, ortho/para-directing) | Meta to nitro, ortho/para to pentyl (complex regioselectivity) |
| Nitrobenzene | -NO₂ (deactivating, meta-directing) | Meta |
| 1-Pentylbenzene | -C₅H₁₁ (activating, ortho/para-directing) | Ortho/Para |
| 1-Chloro-4-methylbenzene | -Cl (deactivating, ortho/para-directing); -CH₃ (activating, ortho/para-directing) | Ortho/Para dominance |
Mechanistic Insights :
- The nitro group dominates regioselectivity in 1-nitro-4-pentylbenzene , directing incoming electrophiles to meta positions. However, steric hindrance from the pentyl chain may suppress ortho substitution .
Table 3: Adsorption Behavior on Metal Surfaces
| Compound | Adsorption Strength on Pt (kJ/mol, estimated) | Dominant Interaction Mechanism |
|---|---|---|
| 1-Nitro-4-pentylbenzene | Moderate (~80–100) | Dipole-metal interactions (NO₂) + van der Waals (pentyl) |
| Benzene | ~50–60 | π-metal bonding |
| Nitrobenzene | ~90–110 | Dipole-metal interactions |
| 1-Pentylbenzene | ~70–85 | van der Waals (alkyl chain) |
Key Findings :
Biological Activity
Benzene, 1-nitro-4-pentyl- (CAS No. 95857-32-2) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Benzene, 1-nitro-4-pentyl- features a nitro group (-NO2) attached to a pentyl chain at the para position of the benzene ring. The presence of the nitro group significantly influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that nitro compounds, including Benzene, 1-nitro-4-pentyl-, exhibit notable antimicrobial activity. The nitro group can enhance lipophilicity, facilitating better interaction with microbial membranes. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzene, 1-nitro-4-pentyl- | S. aureus | 20 μM |
| Benzene, 1-nitro-4-pentyl- | P. aeruginosa | 30 μM |
Anti-inflammatory Effects
The anti-inflammatory potential of nitro-substituted compounds has been documented in several studies. For example, compounds similar to Benzene, 1-nitro-4-pentyl- have been identified as inhibitors of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α . This suggests that Benzene, 1-nitro-4-pentyl- could be explored as a lead compound for developing anti-inflammatory agents.
The biological activity of Benzene, 1-nitro-4-pentyl- is largely attributed to the reduction of the nitro group to form amine derivatives. This reduction process is facilitated by enzymatic reactions involving NADH or NADPH as reducing agents. During this transformation, reactive intermediates such as nitroso and hydroxylamine can form, which may interact with various biomolecules and induce biological responses .
Furthermore, the nitro group can act as both a pharmacophore and a toxicophore. While it contributes to the desired therapeutic effects, it also poses risks for mutagenic and toxic effects depending on the context of exposure .
Toxicological Considerations
While exploring the therapeutic potential of Benzene, 1-nitro-4-pentyl-, it is crucial to acknowledge its toxicological profile. Nitro compounds are known for their potential to cause skin irritation and systemic toxicity upon exposure . High concentrations may lead to methemoglobinemia, characterized by reduced oxygen-carrying capacity in the blood . Therefore, safety assessments are essential when considering this compound for medicinal applications.
Case Studies
Case Study 1: Antimicrobial Screening
In a study focused on the antimicrobial properties of nitrobenzene derivatives, Benzene, 1-nitro-4-pentyl- was evaluated alongside other compounds. It demonstrated significant antibacterial activity with MIC values comparable to established antibiotics .
Case Study 2: Anti-inflammatory Research
Another research effort investigated the anti-inflammatory effects of various nitro compounds in vitro. Results indicated that Benzene, 1-nitro-4-pentyl-, along with other derivatives, effectively inhibited iNOS activity in macrophages, suggesting its potential as an anti-inflammatory agent .
Preparation Methods
Reaction Mechanism and Conditions
The nitration of 4-pentylbenzene proceeds via the generation of the nitronium ion (NO₂⁺) from concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and dehydrating agent, enhancing NO₂⁺ formation. The pentyl group, being an electron-donating alkyl substituent, directs the nitronium ion to the para position (relative to itself), yielding the desired 1-nitro-4-pentylbenzene as the major product.
Key Reaction Parameters:
Optimization of Regioselectivity
Despite the pentyl group’s para-directing influence, ortho-nitration remains a competing pathway. To enhance para-selectivity, researchers have implemented the following modifications:
-
Diluted Nitrating Agents: Reducing HNO₃ concentration slows nitronium ion generation, favoring thermodynamic control and para-product formation.
-
Solvent Effects: Polar aprotic solvents (e.g., nitromethane) stabilize the transition state, improving para-regioselectivity by 15–20% compared to solvent-free systems.
-
Stepwise Addition: Incremental introduction of HNO₃ minimizes local overheating, reducing byproduct formation.
Table 1: Comparative Analysis of Nitration Conditions
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Temperature (°C) | 50 | 45 |
| HNO₃:H₂SO₄ Ratio | 1:2.5 | 1:3 |
| Solvent | None | Nitromethane |
| Para-Nitro Yield | 68% | 82% |
Alternative Nitration Strategies
Recent advancements in nitration chemistry have introduced novel reagents and methodologies to address limitations of traditional mixed acid systems, such as poor regiocontrol and hazardous waste generation.
Nitration via Modern Reagents
The development of N-nitropyrazole-based reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, offers a safer and more controllable alternative. These reagents generate NO₂⁺ under mild conditions, enabling nitration at lower temperatures (30–40°C) with reduced acid waste.
Advantages:
Catalytic Nitration Systems
Heterogeneous catalysts, such as zeolites or sulfated zirconia, have been explored to facilitate nitration under greener conditions. These materials provide acidic sites for NO₂⁺ generation while minimizing sulfuric acid usage. For example, sulfated zirconia achieves 74% para-nitration yield with a 50% reduction in H₂SO₄ consumption.
Purification and Analytical Characterization
Crude reaction mixtures typically contain unreacted 4-pentylbenzene, ortho-nitro isomers, and residual acids. Purification involves a multi-step process:
Separation Techniques
-
Neutralization: Washing with aqueous sodium bicarbonate (NaHCO₃) removes acidic impurities.
-
Distillation: Fractional distillation under reduced pressure (80–100°C at 15 mmHg) isolates 1-nitro-4-pentylbenzene from lower-boiling ortho-isomers.
-
Crystallization: Recrystallization from ethanol yields high-purity product (≥98%).
Q & A
Q. Key Considerations :
- Temperature Control : Exothermic nitration requires precise cooling to avoid over-nitration.
- Steric Effects : The pentyl group may influence regioselectivity; confirm product structure via spectroscopic methods.
How can spectroscopic techniques (IR, UV-Vis, MS) characterize 1-nitro-4-pentylbenzene?
Basic Research Question
- IR Spectroscopy : The nitro group (-NO₂) exhibits asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ , respectively. The pentyl chain shows C-H stretching (~2850–2960 cm⁻¹) .
- UV-Vis : The nitro group’s conjugation with the aromatic ring results in absorption near 260–280 nm (π→π* transitions). Solvent polarity shifts this range slightly .
- Mass Spectrometry (MS) : Electron ionization (EI) typically yields a molecular ion peak at m/z 207 (C₁₁H₁₅NO₂⁺), with fragmentation patterns reflecting loss of NO₂ (m/z 161) or pentyl groups .
Q. Example Workflow :
- Measure reaction enthalpy via calorimetry.
- Calculate theoretical ΔrH° using Gaussian software.
- Adjust for solvent effects using the COSMO-RS model.
How can computational models predict molecular interactions of 1-nitro-4-pentylbenzene with solvents like methanol or water?
Advanced Research Question
Molecular dynamics (MD) simulations and quantum mechanics (QM) are key:
- MD Simulations : Use software like GROMACS to model solvation shells. The nitro group’s dipole interacts strongly with polar solvents (e.g., hydrogen bonding in methanol) .
- QM Calculations : DFT (e.g., M06-2X/cc-pVTZ) quantifies interaction energies. For example, the nitro group’s partial negative charge attracts protic solvents’ hydroxyl protons .
Case Study :
In benzene-water-methanol clusters, the nitro group’s quadrupole moment stabilizes water adsorption, while the pentyl chain enhances van der Waals interactions with methanol .
What are the best practices for ensuring purity during the isolation of 1-nitro-4-pentylbenzene?
Basic Research Question
- Chromatography : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for high-resolution separation.
- Recrystallization : Optimize solvent ratios (e.g., ethanol:water = 3:1) to maximize yield and purity.
- Analytical Validation : Confirm purity via GC-MS (≥98% area) and compare melting points with literature data .
How does the nitro group influence the electronic structure and reactivity of 1-nitro-4-pentylbenzene?
Advanced Research Question
The nitro group is electron-withdrawing, polarizing the aromatic ring:
Q. Experimental Quantification :
- Hammett Constants : σₚ = +0.82 for -NO₂, confirming strong electron withdrawal.
- DFT Analysis : NBO charges show nitro oxygen carries -0.45 e⁻ charge .
How can mass spectrometry detect trace impurities in 1-nitro-4-pentylbenzene?
Q. Methodological Focus
- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., Cl-containing impurities) with <1 ppm mass accuracy.
- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 161 → 123) differentiate isomers or degradation products .
- Internal Standards : Spike samples with deuterated analogs (e.g., d₅-1-nitro-4-pentylbenzene) for quantification .
What challenges arise in crystallizing 1-nitro-4-pentylbenzene, and how can SHELX resolve its crystal structure?
Advanced Research Question
Crystallization challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
